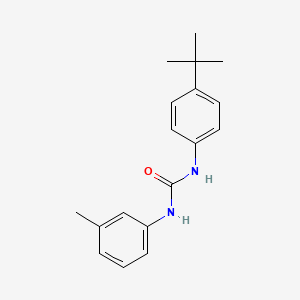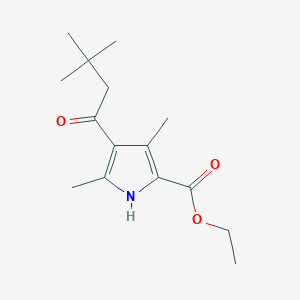![molecular formula C17H15ClN4OS B5557620 4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5557620.png)
4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound and its derivatives generally involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, a related derivative was synthesized through a multi-step process starting from 4-amino benzoic acid, proceeding through several intermediates including ethyl-4-amino benzoate, 4-aminobenzoic acid hydrazide, and potassium-4-aminophenyl-dithiocarbazate, finally leading to 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol. This intermediate then reacts with aromatic aldehydes to yield the final triazole derivatives (Rajurkar, Deshmukh, & Sonawane, 2016).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including the compound of interest, can be determined using various spectroscopic methods such as FT-IR, 1H-NMR, and GC-mass spectroscopy. These methods provide detailed information about the molecular geometry, functional groups, and overall structural integrity of the compound (Rajurkar, Deshmukh, & Sonawane, 2016).
Chemical Reactions and Properties
The chemical reactivity of triazole derivatives is influenced by the presence of the triazole ring, which can participate in various chemical reactions. The triazole ring's nitrogen atoms make it a versatile ligand in coordination chemistry, allowing it to bind to metals and form complex structures. Moreover, the presence of substituents like the chlorobenzyl group can affect the compound's reactivity, enabling specific reactions tailored to synthesize desired derivatives.
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystallinity, can be determined through standard laboratory techniques. These properties are crucial for understanding the compound's behavior in different environments and for its formulation for various applications.
Chemical Properties Analysis
Triazole derivatives exhibit a range of chemical properties, including antimicrobial activity. Their chemical stability, reactivity towards other compounds, and interactions with biological targets are areas of interest for researchers. For example, some triazole derivatives have shown significant in-vivo antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Rajurkar, Deshmukh, & Sonawane, 2016).
科学的研究の応用
Synthesis and Biological Activities
Several studies have focused on synthesizing triazole derivatives, including compounds similar to the one , and evaluating their antimicrobial and biological activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, evaluating their antimicrobial activities, with some showing good or moderate effectiveness against test microorganisms Bektaş et al., 2010. Similar studies by Patel and Patel (2009) also aimed at synthesizing triazole derivatives, assessing their antibacterial activities Patel & Patel, 2009.
Antioxidant and Antitumor Activities
Research on the antioxidant and antitumor potentials of triazole derivatives has been conducted, highlighting the diversity of scientific applications for these compounds. El-Moneim et al. (2011) prepared derivatives and evaluated their antioxidant and antitumor activities, suggesting potential therapeutic applications El-Moneim, El‐Deen, & El-Fattah, 2011.
Corrosion Inhibition
Triazole-based compounds have been investigated for their corrosion inhibition properties. Mary et al. (2021) studied the corrosion inhibitory action of triazole-based Schiff bases on maraging steel in acid mixtures, demonstrating the compound's potential in protecting metals against corrosion Mary, Nazareth, Adimule, & Potla, 2021.
Structural and Conformational Analysis
Studies also delve into the structural and conformational aspects of triazole derivatives. Kumar et al. (2021) characterized two triazole derivatives, focusing on their structural, spectroscopic behavior, and molecular docking analysis to predict inhibitory activity against tuberculosis Kumar et al., 2021.
特性
IUPAC Name |
4-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-12-20-21-17(24)22(12)19-10-14-4-2-3-5-16(14)23-11-13-6-8-15(18)9-7-13/h2-10H,11H2,1H3,(H,21,24)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUXJOYQDRNEOP-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)


![[2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5557573.png)

![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)


![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(4,5-dimethyl-1H-imidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5557616.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B5557627.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5557637.png)